1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane
Description
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a heavily deuterated alkane derivative with a molecular formula approximating C₇D₁₈. The compound features 15 deuterium (D) atoms distributed across carbons 1–4, 6, and 7, along with a trideuteriomethyl (-CD₃) group at the 5th carbon (Figure 1). Such extensive deuteration significantly alters its physical and spectroscopic properties compared to non-deuterated heptane. Deuterated compounds like this are critical in nuclear magnetic resonance (NMR) spectroscopy, kinetic isotope effect studies, and tracer applications due to deuterium’s distinct nuclear spin (I = 1) and stronger C-D bonds compared to C-H bonds .
Properties
Molecular Formula |
C8H18 |
|---|---|
Molecular Weight |
132.34 g/mol |
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-pentadecadeuterio-5-(trideuteriomethyl)heptane |
InChI |
InChI=1S/C8H18/c1-4-6-7-8(3)5-2/h8H,4-7H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D2,8D |
InChI Key |
LAIUFBWHERIJIH-ACMKPZPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCCCC(C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane typically involves multiple steps of deuterium exchange reactions. These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the hydrocarbon framework. Common reagents used in these reactions include deuterated solvents and deuterium gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange processes, utilizing specialized reactors and catalysts to achieve high yields and purity. The process is optimized to minimize the loss of deuterium and to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of deuterated alkanes.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated oxidizing agents, reducing agents, and halogenating agents. Reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to prevent the loss of deuterium atoms.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and alkanes. These products are valuable in various scientific and industrial applications.
Scientific Research Applications
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic composition.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development and delivery, as deuterated drugs can exhibit altered pharmacokinetics and reduced toxicity.
Industry: Utilized in the production of deuterated solvents and other specialized chemicals for research and industrial applications.
Mechanism of Action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane exerts its effects is primarily through the kinetic isotope effect. The presence of deuterium atoms can alter the rate of chemical reactions, leading to changes in reaction pathways and product distributions. This effect is exploited in various scientific studies to gain insights into reaction mechanisms and to develop new chemical processes.
Comparison with Similar Compounds
Non-Deuterated 5-Methylheptane
The non-deuterated analog, 5-methylheptane (C₈H₁₈), serves as a baseline for understanding isotopic effects. Key differences include:
- Molecular Weight : The deuterated compound’s molecular weight is ~18.1% higher due to deuterium’s mass (2.014 g/mol vs. 1.008 g/mol for H).
- Boiling Point : Deuteration increases boiling point marginally (e.g., perdeuterated alkanes exhibit ~1–3°C higher boiling points than their protiated forms due to stronger London dispersion forces) .
- Reactivity : C-D bonds are ~6–10 kJ/mol stronger than C-H bonds, leading to slower reaction kinetics in processes like combustion or free-radical halogenation .
| Property | 1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane | 5-Methylheptane |
|---|---|---|
| Molecular Weight (g/mol) | ~156.3 | 114.2 |
| Boiling Point (°C) | ~125–128 (estimated) | 117–119 |
| C-X Bond Strength (kJ/mol) | ~420–430 (C-D) | ~410–415 (C-H) |
Perdeuterioheptane (C₇D₁₆)
Perdeuterioheptane, where all hydrogen atoms are replaced by deuterium, shares similarities but lacks the branched -CD₃ group. The branched structure in the target compound reduces symmetry, leading to distinct NMR splitting patterns and slightly lower melting points compared to linear perdeuterioheptane .
Halogenated Analogs
Fluorinated Heptane Derivatives
describes a fluorinated analog, 1,1,1,2,2,3,3,4,5,5,6,6,7,7,7-pentadecafluoro-4-(trifluoroethenyl)heptane. Key contrasts include:
- Electronegativity: Fluorine’s high electronegativity (4.0) introduces polar C-F bonds, rendering the compound chemically inert and hydrophobic. Deuterated heptane retains nonpolar character.
- Applications : Fluorinated heptanes are used in electronics (e.g., heat-transfer fluids), while deuterated heptanes serve analytical purposes (e.g., NMR solvent additives) .
| Property | Deuterated Heptane (Target Compound) | Fluorinated Heptane (C₇F₁₅CF₂CF₂) |
|---|---|---|
| Polarity | Nonpolar | Highly polar |
| Thermal Stability | Moderate (decomposes >300°C) | High (>400°C) |
| Solubility | Miscible with hydrocarbons | Insoluble in water/organic solvents |
Structural Isomers and Branched Analogs
2,2,4-Trimethylpentane (Isooctane)
- Boiling Point : Branched structure reduces boiling point (99°C vs. 117–119°C for 5-methylheptane). The deuterated compound’s branching (-CD₃) similarly lowers boiling point slightly compared to linear deuterated heptane .
- Octane Rating: Isooctane has an octane rating of 100, whereas non-deuterated heptane defines 0. Deuterated heptane’s combustion kinetics remain unexplored but may differ due to isotope effects .
Biological Activity
Chemical Structure and Properties
1,1,1,2,2,3,3,4,4,5,6,6,7,7,7-Pentadecadeuterio-5-(trideuteriomethyl)heptane is a deuterated alkane. This compound is characterized by the presence of deuterium (D), a stable isotope of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the molecule compared to its non-deuterated counterparts.
Biological Activity
The biological activity of deuterated compounds often differs from their hydrogenated analogs due to kinetic isotope effects. Here are some potential areas of biological activity for such compounds:
1. Pharmacokinetics:
- Deuterated compounds can exhibit altered metabolic pathways. For example:
- Slower metabolism due to stronger C-D bonds compared to C-H bonds.
- Potential for prolonged action in therapeutic applications.
2. Toxicology:
- Studies on similar alkanes indicate that long-chain hydrocarbons can exhibit low toxicity levels. However:
3. Therapeutic Applications:
- Deuterated drugs have been explored in various therapeutic contexts:
- They may offer advantages in drug design by enhancing efficacy or reducing side effects.
- Research is ongoing into their use in treating conditions like cancer and neurological disorders.
Case Studies and Research Findings
While specific case studies on this compound are lacking in the literature:
- General Research Findings:
Data Table: Comparison with Related Compounds
| Compound Name | Structure Type | Metabolic Pathway Alteration | Toxicity Level |
|---|---|---|---|
| 1-Hexadecene | Alkene | Moderate | Low |
| n-Heptane | Alkane | Minimal | Low |
| 1-Octadecene | Alkene | Moderate | Low |
| 1,1-Dimethylcyclopropane | Cycloalkane | Significant | Moderate |
| 1,1,1-Pentadecadeuterio-5-(trideuteriomethyl)heptane | Deuterated Alkane | Altered due to D | Unknown |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
